molecular formula C21H30FN3O2 B6104995 N-cyclooctyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide

N-cyclooctyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide

Cat. No.: B6104995
M. Wt: 375.5 g/mol
InChI Key: WWAGFZLSWZIIRC-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclooctyl group, a fluorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Cyclooctyl Group Addition: The cyclooctyl group is added via a nucleophilic substitution reaction using cyclooctylamine.

    Acetamide Formation: The final step involves the acylation of the piperazine derivative with acetic anhydride to form the acetamide moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Studied for its interactions with various enzymes and proteins.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific chemical properties.
  • Applied in the formulation of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • N-cyclooctyl-2-[1-(4-fluorobenzyl)-3-oxopiperazin-2-yl]acetamide
  • N-cyclooctyl-2-[1-(2-chlorobenzyl)-3-oxopiperazin-2-yl]acetamide
  • N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxopiperazin-2-yl]acetamide

Comparison:

  • N-cyclooctyl-2-[1-(4-fluorobenzyl)-3-oxopiperazin-2-yl]acetamide: Similar in structure but with a fluorine atom at the para position, which may affect its reactivity and binding affinity.
  • N-cyclooctyl-2-[1-(2-chlorobenzyl)-3-oxopiperazin-2-yl]acetamide: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions.
  • N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxopiperazin-2-yl]acetamide: The presence of a methyl group instead of fluorine can alter its steric and electronic characteristics.

The uniqueness of N-cyclooctyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclooctyl-2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30FN3O2/c22-18-11-7-6-8-16(18)15-25-13-12-23-21(27)19(25)14-20(26)24-17-9-4-2-1-3-5-10-17/h6-8,11,17,19H,1-5,9-10,12-15H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAGFZLSWZIIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CC2C(=O)NCCN2CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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